![molecular formula C19H17BrN2O4S B2410181 4-(4-((4-Bromophenyl)sulfonyl)-2-phenyloxazol-5-yl)morpholine CAS No. 823828-32-6](/img/structure/B2410181.png)
4-(4-((4-Bromophenyl)sulfonyl)-2-phenyloxazol-5-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(4-((4-Bromophenyl)sulfonyl)-2-phenyloxazol-5-yl)morpholine” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many pharmaceuticals and agrochemicals . The presence of a bromophenyl group suggests that it might be used in reactions as an electrophile .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The morpholine ring is a six-membered ring containing both nitrogen and oxygen atoms, which could potentially participate in hydrogen bonding and other intermolecular interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the morpholine ring could make it polar and capable of forming hydrogen bonds, which would affect its solubility and boiling/melting points .Scientific Research Applications
- Findings : In vitro studies reveal promising potential against Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .
- Results : The compound demonstrates antioxidant activity, which could be relevant for various applications .
- Structural Characterization : Elemental analysis, MS, NMR, UV/VIS, and FTIR techniques confirm its structure .
Antimicrobial Agents
Antioxidant Properties
Toxicity Assessment
Drug Design and Scaffold Exploration
Chemical Organic Compounds
Biological Evaluation and Therapeutic Potential
Mechanism of Action
Target of Action
Compounds with similar structures have been known to exhibit antimicrobial effects .
Mode of Action
It is suggested that the lipophilic character of the compound, expressed by the clogp value, may contribute to its antimicrobial effect .
Result of Action
It is suggested that the compound may have a promising potential for developing novel antimicrobial agents to fight gram-positive pathogens .
Future Directions
properties
IUPAC Name |
4-[4-(4-bromophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O4S/c20-15-6-8-16(9-7-15)27(23,24)18-19(22-10-12-25-13-11-22)26-17(21-18)14-4-2-1-3-5-14/h1-9H,10-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXFKXWXYCDWOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-((4-Bromophenyl)sulfonyl)-2-phenyloxazol-5-yl)morpholine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.